1-(4-Fluorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

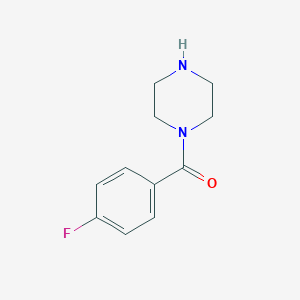

(4-fluorophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITKVXMAEXNRRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354399 |

Source

|

| Record name | 1-(4-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102391-98-0 |

Source

|

| Record name | 1-(4-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)(piperazin-1-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Fluorobenzoyl)piperazine mechanism of action in cancer cells

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(4-Fluorobenzoyl)piperazine Derivatives in Cancer Cells

Abstract: The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this class, molecules incorporating the this compound moiety have emerged as promising candidates in oncology research. While direct studies on the parent compound are limited, a wealth of data from its various derivatives points towards a multi-faceted mechanism of action centered on the induction of programmed cell death (apoptosis) and the disruption of cell cycle progression. This technical guide synthesizes the current understanding of how these compounds exert their cytotoxic effects on cancer cells, providing detailed experimental protocols for validation and visual representations of the key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer therapeutics.

Part I: Induction of Apoptosis - A Primary Cytotoxic Mechanism

The most consistently reported mechanism of action for anticancer compounds derived from the this compound scaffold is the induction of apoptosis.[1][2] This programmed cell death is a critical anti-tumor barrier that is often dysfunctional in cancer cells. Evidence suggests these derivatives primarily activate the intrinsic (mitochondrial) apoptotic pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability. Piperazine derivatives have been shown to modulate key proteins in the Bcl-2 family, which governs this process.

-

Modulation of Bcl-2 Family Proteins: Studies on various piperazine derivatives indicate an ability to shift the balance between pro-apoptotic and anti-apoptotic proteins.[2][3] This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][4] This altered ratio is a critical trigger for apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increase in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9.

-

Executioner Caspase Activation: Activated Caspase-9 subsequently cleaves and activates executioner caspases, most notably Caspase-3.[2] Activated Caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation.[2]

Caption: Experimental workflow for validating apoptosis induction.

Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding & Treatment: Seed cancer cells (e.g., MDA-MB-231, HCT116) in 6-well plates to achieve 70-80% confluency. Treat with various concentrations of the test compound and a vehicle control for 24-48 hours. [5]2. Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 2: Western Blot for Apoptotic Proteins

This protocol assesses changes in the expression levels of key regulatory proteins. [2]

-

Lysate Preparation: Following compound treatment, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part II: Disruption of the Cell Cycle

Inhibiting proliferation by arresting the cell cycle is another key anticancer strategy employed by piperazine derivatives. [6][7]By halting cell division, these compounds prevent tumor growth and can sensitize cells to apoptosis. Arrest has been observed at different phases, primarily the G0/G1 and G2/M checkpoints, depending on the specific derivative and cell type. [5][6]

Mechanisms of Cell Cycle Arrest

-

G0/G1 Phase Arrest: Some derivatives block the transition from the G1 to the S phase. [3][5]This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) that drive this transition, such as by downregulating Cyclin E and CDK2 and upregulating CDK inhibitors like p27. [8]* G2/M Phase Arrest: Other derivatives cause cells to accumulate in the G2 or M phase, preventing entry into mitosis. [6][7]This can be associated with DNA damage or disruption of mitotic spindle formation and often involves the modulation of the Cyclin B1/CDK1 complex. [6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 1-(4-Fluorobenzoyl)piperazine: An NMR-Centric Approach

Abstract

This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) analysis of 1-(4-Fluorobenzoyl)piperazine, a key heterocyclic scaffold prevalent in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features. We will dissect the ¹H and ¹³C NMR spectra, elucidating the influence of molecular structure, substituent effects, and conformational dynamics on chemical shifts and coupling constants. The guide details robust experimental protocols, introduces two-dimensional (2D) NMR techniques for unambiguous structural assignment, and explores the impact of temperature on the molecule's dynamic behavior in solution. The methodologies described herein are designed to serve as a self-validating framework for the comprehensive characterization of this and structurally related compounds.

Introduction: The Structural Significance of Acyl-Piperazines

The piperazine ring is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents. When functionalized, as in this compound, its chemical and conformational properties become significantly more complex. The introduction of the acyl group creates a tertiary amide, which, in conjunction with the inherent flexibility of the six-membered ring, gives rise to unique and often challenging spectroscopic features. A precise understanding of its NMR profile is therefore not merely an academic exercise but a critical requirement for quality control, structural verification, and the rational design of new chemical entities. This guide provides the foundational knowledge and practical protocols to achieve a definitive spectroscopic characterization.

Foundational Principles: Decoding the NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, offering precise information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1] In this compound, the observed spectrum is a direct consequence of its distinct structural motifs: the substituted aromatic ring and the N-acylated piperazine moiety.

A critical feature of N-acylated piperazines is their complex conformational behavior. This arises from two primary phenomena: the restricted rotation around the partial double bond of the amide (C-N) and the chair-to-chair interconversion of the piperazine ring itself.[2][3][4] These dynamic processes are often slow on the NMR timescale at room temperature, leading to signal broadening or the appearance of multiple signals for nuclei that might otherwise be considered chemically equivalent.[2][5] Understanding these principles is paramount to correctly interpreting the spectra.

Experimental Protocol: A Framework for Reliable Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and standardized acquisition parameters. The following protocol provides a robust, field-tested methodology.[1]

Sample Preparation

-

Solvent Selection : Dissolve 5–10 mg of the this compound sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) within a 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility or to observe the exchange of labile protons (like the N-H proton).

-

Internal Standard : Add a minimal amount of Tetramethylsilane (TMS) to serve as an internal reference, setting the chemical shift scale to δ = 0.00 ppm.[1]

Spectrometer Setup and Data Acquisition

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, ensuring sharp, well-resolved peaks.[1]

-

¹H NMR Acquisition :

-

Spectral Width : Set to a range of 0–12 ppm to encompass all expected proton signals.[1]

-

Pulse Sequence : Employ a standard 90° pulse sequence.

-

Scans : Acquire a sufficient number of scans (typically 8 to 16) to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction : Phase the spectrum to ensure pure absorption line shapes and apply a baseline correction for accurate integration.[1][6]

-

Calibration and Integration : Calibrate the chemical shift scale using the TMS signal. For ¹H NMR, integrate the peaks to determine the relative ratios of protons.[1]

Spectral Interpretation and Structural Assignment

The structure of this compound dictates a predictable yet complex pattern of signals.

Analysis of the ¹H NMR Spectrum

-

Aromatic Region (δ ~7.0–8.0 ppm) : The 4-fluorobenzoyl group presents a classic AA'BB' spin system, which often appears as two distinct multiplets or "doublets of doublets."

-

The protons ortho to the carbonyl group (H-2', H-6') are deshielded and appear downfield (approx. δ 7.4–7.8 ppm).

-

The protons ortho to the fluorine atom (H-3', H-5') are more shielded and appear upfield (approx. δ 7.0–7.2 ppm). The signals will also exhibit coupling to the ¹⁹F nucleus.[7]

-

-

Piperazine Region (δ ~3.0–4.0 ppm) : This region is highly sensitive to the molecule's conformational dynamics. Due to the restricted amide bond rotation, the four methylene groups (-CH₂-) may become diastereotopic.

-

Protons adjacent to the Carbonyl (Positions 2 & 6) : These protons are significantly deshielded by the electron-withdrawing amide group and typically appear as a broad signal around δ 3.8 ppm.

-

Protons adjacent to the Amine (Positions 3 & 5) : These protons are more shielded and appear further upfield as a broad signal around δ 3.2 ppm. The remaining N-H proton will appear as a broad singlet that can exchange with D₂O.

-

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~170 ppm) : The amide carbonyl carbon is highly deshielded and appears as a distinct singlet in the far downfield region of the spectrum.

-

Aromatic Region (δ ~115–165 ppm) : Four signals are expected for the aromatic carbons.

-

C-F (ipso-Carbon) : This carbon appears at the most downfield position in the aromatic region (δ ~162–166 ppm) and exhibits a very large one-bond coupling constant (¹JCF ≈ 250 Hz).

-

C-C=O (ipso-Carbon) : This quaternary carbon is found around δ 130–135 ppm.

-

CH Carbons : The two sets of aromatic CH carbons will appear in the δ 115–130 ppm range, both showing smaller C-F couplings.

-

-

Piperazine Region (δ ~40–50 ppm) : The piperazine carbons are sensitive to their proximity to the acyl group.

-

Carbons adjacent to the Carbonyl (C-2, C-6) : These carbons are deshielded and appear downfield in this region, often around δ 45–50 ppm.[8]

-

Carbons adjacent to the Amine (C-3, C-5) : These carbons are more shielded and appear upfield, around δ 40–45 ppm.[8] Due to dynamic effects, these signals can be broad.[2][8]

-

Summary of Expected NMR Data

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key Correlations & Notes |

| Benzoyl H-2', H-6' | ~ 7.4–7.8 (m, 2H) | ~ 128–130 | Protons ortho to C=O. |

| Benzoyl H-3', H-5' | ~ 7.0–7.2 (m, 2H) | ~ 115–117 (d, ²JCF) | Protons ortho to F. |

| Piperazine H-2, H-6 | ~ 3.8 (br s, 4H) | ~ 45–50 | Protons/Carbons α to C=O. Broad due to amide rotation. |

| Piperazine H-3, H-5 | ~ 3.2 (br s, 4H) | ~ 40–45 | Protons/Carbons α to N-H. |

| Piperazine N-H | Variable (br s, 1H) | - | Disappears upon D₂O exchange. |

| Carbonyl C=O | - | ~ 170 | |

| Benzoyl C-1' | - | ~ 130–135 | Quaternary carbon attached to C=O. |

| Benzoyl C-4' | - | ~ 162–166 (d, ¹JCF) | Carbon directly attached to Fluorine. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[1]

Advanced Structural Verification with 2D NMR

For an unambiguous assignment of all signals, especially in complex molecules, 2D NMR techniques are indispensable.

-

COSY (¹H-¹H Correlation Spectroscopy) : Identifies protons that are coupled to each other. This is useful for confirming the connectivity within the aromatic ring and demonstrating the coupling between adjacent, non-equivalent methylene protons in the piperazine ring if they are resolved.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon to which it is directly attached. This is the most reliable method for assigning the ¹³C signals of the protonated carbons in both the piperazine and aromatic rings.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range (2-3 bond) couplings between protons and carbons. The key correlation for this molecule is between the piperazine protons at positions 2 and 6 and the amide carbonyl carbon (C=O), definitively linking the two fragments of the molecule.

Caption: Effect of temperature on NMR signals in a dynamic system.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted task that requires a deep understanding of fundamental NMR principles, conformational dynamics, and advanced analytical techniques. A simple 1D NMR spectrum provides initial clues but can be misleading due to the dynamic exchange processes at play. A comprehensive characterization, therefore, relies on a systematic workflow: acquisition of high-quality 1D ¹H and ¹³C spectra, unambiguous signal assignment through 2D correlation experiments (COSY, HSQC, and HMBC), and investigation of the molecule's dynamic properties using variable temperature NMR. This integrated approach ensures a complete and accurate structural and conformational profile, providing the trustworthy data essential for applications in research and drug development.

References

- Harris, R. K., & Mann, B. E. (1978). NMR and the Periodic Table. Academic Press.

-

Little, V. R., & Vaughan, K. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838–848. Retrieved from [Link]

-

Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41253–41264. Retrieved from [Link]

-

Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 3(1), 162-176. Retrieved from [Link]

-

Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72). Retrieved from [Link]

-

Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Retrieved from [Link]

-

Köckerling, M., & Mamat, C. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

-

Mamat, C., et al. (2018). 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Retrieved from [Link]

-

Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

A Guide to the Spectroscopic Characterization of 1-(4-Fluorobenzoyl)piperazine

Abstract

This technical guide provides an in-depth analysis of 1-(4-Fluorobenzoyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. As a Senior Application Scientist, this document moves beyond simple data presentation to offer a foundational understanding of the molecule's spectral characteristics. We will explore the principles and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, in-depth data interpretation, and the causal logic behind the observed spectral features, ensuring a robust and verifiable characterization.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted piperazine derivative featuring a 4-fluorobenzoyl group attached to one of the piperazine nitrogen atoms. This structure combines the features of a tertiary amide, an aromatic fluoride, and a cyclic diamine, each contributing distinct and identifiable signatures in spectroscopic analysis.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃FN₂O |

| Molecular Weight | 208.24 g/mol |

| Appearance | Solid |

| CAS Number | 400539-33-7 |

Infrared (IR) Spectroscopy Analysis

2.1. Principle of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies (stretching, bending). The molecule absorbs energy at frequencies corresponding to these vibrations, and a plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹) constitutes an IR spectrum. The unique pattern of absorption bands serves as a molecular "fingerprint."

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The choice of Attenuated Total Reflectance (ATR) is deliberate for its simplicity, minimal sample preparation, and suitability for solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Perform a background scan to record the spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is critical for reproducibility.

-

Data Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

2.3. IR Spectral Data Interpretation

The IR spectrum of this compound is dominated by features arising from the tertiary amide, the para-substituted aromatic ring, and the piperazine moiety.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 - 3400 | N-H Stretch | Piperazine (secondary amine) | Medium |

| ~3030 - 3080 | Aromatic C-H Stretch | 4-Fluorophenyl group | Medium |

| ~2850 - 2960 | Aliphatic C-H Stretch | Piperazine ring (CH₂) | Medium |

| ~1630 - 1650 | C=O Stretch (Amide I band) | Tertiary Amide | Strong |

| ~1590 - 1610 | Aromatic C=C Stretch | 4-Fluorophenyl group | Medium |

| ~1490 - 1520 | Aromatic C=C Stretch | 4-Fluorophenyl group | Medium |

| ~1420 - 1440 | CH₂ Scissoring | Piperazine ring | Medium |

| ~1220 - 1240 | C-N Stretch & Aromatic C-H bend | Amide & Aromatic | Strong |

| ~1150 - 1160 | C-F Stretch | Aryl Fluoride | Strong |

| ~830 - 850 | Aromatic C-H Out-of-Plane Bend | para-disubstituted ring | Strong |

In-Depth Analysis:

-

N-H Stretching: The presence of a band in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretch of the secondary amine within the piperazine ring.[1]

-

C-H Stretching: The spectrum clearly distinguishes between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the piperazine ring's methylene groups (below 3000 cm⁻¹).[1]

-

Carbonyl (Amide I) Band: The most prominent peak in the spectrum is the strong absorption between 1630-1650 cm⁻¹. This is the characteristic C=O stretching vibration of the tertiary amide.[1][2] Its position at a relatively low wavenumber is due to the resonance effect, where electron density is shared between the oxygen, carbon, and nitrogen atoms, slightly weakening the C=O double bond.

-

Aromatic Region: Two distinct peaks for C=C stretching near 1600 cm⁻¹ and 1500 cm⁻¹ confirm the presence of the aromatic ring. Furthermore, a strong band around 840 cm⁻¹ is a definitive indicator of the 1,4- (or para) substitution pattern on the benzene ring.

-

C-F and C-N Stretching Region: A strong, sharp absorption around 1155 cm⁻¹ is indicative of the C-F bond stretch. The region between 1200-1300 cm⁻¹ contains strong absorptions resulting from the C-N stretching of the amide and piperazine groups.

Mass Spectrometry (MS) Analysis

3.1. Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, often by electron impact (EI), which creates a positively charged molecular ion (M⁺•). This high-energy ion is unstable and fragments into smaller, characteristic charged ions and neutral radicals.[3] The mass spectrometer separates these ions based on their m/z, and the resulting spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a detailed roadmap of the molecule's structure.

3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for volatile and thermally stable compounds like this compound, providing both separation and structural identification.

-

Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector: Set the injector temperature to 250°C in splitless mode to ensure complete vaporization.

-

Column: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Begin at 100°C, hold for 1 minute, then ramp the temperature at 15°C/min to 300°C and hold for 5 minutes. This program ensures good separation from any impurities.[4]

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Ionization Source: Use Electron Ionization (EI) at a standard energy of 70 eV. This energy level is crucial for generating reproducible and comparable fragmentation patterns.[4]

-

Mass Analyzer: Set the quadrupole mass analyzer to scan a mass range of m/z 40-450 to ensure detection of all relevant fragments.

-

Interface Temperature: Maintain the GC-MS interface temperature at 280°C to prevent sample condensation.

-

3.3. MS Spectral Data Interpretation

The mass spectrum provides definitive confirmation of the molecular weight and reveals a logical, predictable fragmentation pathway based on the molecule's structure.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 208 , corresponding to the nominal mass of the molecule (C₁₁H₁₃FN₂O). This peak confirms the molecular weight.

The fragmentation is dominated by cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group, which are points of structural weakness.

Table 3: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Ion | Origin |

| 208 | [M]⁺• (Molecular Ion) | [C₁₁H₁₃FN₂O]⁺• | Intact ionized molecule |

| 123 | 4-Fluorobenzoyl cation (Base Peak) | [C₇H₄FO]⁺ | α-cleavage at the amide C-N bond |

| 95 | 4-Fluorophenyl cation | [C₆H₄F]⁺ | Loss of CO (28 Da) from the m/z 123 fragment |

| 85 | Piperazinyl cation | [C₄H₉N₂]⁺ | From α-cleavage at the amide C-N bond |

| 70 | Aziridinium fragment | [C₄H₈N]⁺ | Cleavage within the piperazine ring |

| 56 | Piperazine ring fragment | [C₃H₆N]⁺ | Cleavage within the piperazine ring |

Diagram 2: Proposed Mass Spectral Fragmentation Pathway

Caption: Key fragmentation steps for this compound under EI-MS.

In-Depth Analysis:

-

Primary Fragmentation (α-Cleavage): The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the piperazine nitrogen. This is a classic "α-cleavage" adjacent to the amine. This single event generates the two most significant initial fragments.[5]

-

Formation of m/z 123 (Base Peak): This cleavage results in the formation of the highly stable, resonance-stabilized 4-fluorobenzoyl cation . Due to its stability, this ion is typically the most abundant fragment in the spectrum, making it the base peak .

-

Formation of m/z 85: The other part of the molecule forms the piperazinyl radical, which is detected as the cation at m/z 85.

-

-

Secondary Fragmentation:

-

Formation of m/z 95: The 4-fluorobenzoyl cation (m/z 123) readily loses a neutral molecule of carbon monoxide (CO, 28 Da) to form the 4-fluorophenyl cation at m/z 95. This is a very common and diagnostically significant fragmentation pathway for benzoyl-containing compounds.[6]

-

Piperazine Ring Fragmentation: The fragment at m/z 85 can undergo further cleavage within the ring structure, leading to smaller, characteristic amine fragments such as m/z 56.[5]

-

Conclusion

The structural identity of this compound can be confidently established through the synergistic use of Infrared Spectroscopy and Mass Spectrometry. IR analysis provides definitive evidence of the key functional groups: the tertiary amide (strong C=O stretch at ~1640 cm⁻¹), the para-substituted fluoroaromatic ring (C-F stretch at ~1155 cm⁻¹ and C-H bend at ~840 cm⁻¹), and the piperazine N-H group. Mass spectrometry confirms the molecular weight (M⁺• at m/z 208) and reveals a clear fragmentation pattern highlighted by the formation of the stable 4-fluorobenzoyl cation (m/z 123) as the base peak and its subsequent loss of CO to form the ion at m/z 95. Together, these spectral data points provide a comprehensive and self-validating system for the characterization of this important chemical entity.

References

-

Welter, J., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

-

Li, M., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Welter, J., et al. (2018). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]

-

Catalfo, A., et al. (2023). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

-

mzCloud. (2016). 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Fluorobenzyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzoylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2016). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

-

DeRuiter, J., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the synthesis pathway of 1-(4-Fluorobenzoyl)piperazine

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 1-(4-Fluorobenzoyl)piperazine, a key intermediate in the development of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the chemical principles, experimental protocols, and critical parameters governing its synthesis.

Introduction: The Significance of the Fluorobenzoyl Piperazine Moiety

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological entities. The presence of the fluorobenzoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, enhancing metabolic stability and binding affinity. Similarly, the piperazine ring serves as a versatile linker, often contributing to the overall solubility and basicity of the molecule, which are crucial for drug-likeness. Its derivatives have shown promise as chemokine antagonists, kinase inhibitors, and agents with cytotoxic activities against various cancer cell lines.[1][2]

Core Synthetic Strategies

The synthesis of this compound and its analogues primarily revolves around the formation of an amide bond between a piperazine derivative and a 4-fluorobenzoyl moiety. Two principal and robust strategies dominate the landscape of its preparation: the acylation of piperazine with an activated carboxylic acid derivative (typically an acyl chloride) and the direct coupling of piperazine with 4-fluorobenzoic acid using a coupling agent.

Pathway 1: Acylation of Piperazine with 4-Fluorobenzoyl Chloride

This is arguably the most direct and widely employed method for the synthesis of this compound on a laboratory scale. The reaction involves the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperazine ring attacks the carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the desired amide bond. A base, typically a tertiary amine such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the piperazine starting material and driving the reaction to completion.[3]

Figure 1: General workflow for the acylation of piperazine.

Experimental Protocol: A Self-Validating System

The following protocol is a representative example of the acylation method. The success of this synthesis is validated at each key step through characterization and purification.

Materials:

-

Piperazine

-

4-Fluorobenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (a molar excess, e.g., 2-5 equivalents, is often used to favor mono-acylation) in anhydrous dichloromethane.[4] Cool the solution to 0 °C in an ice bath.

-

Addition of Base: To the cooled solution, add triethylamine (at least 1.1 equivalents relative to the acyl chloride) dropwise while stirring.

-

Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.[1][3]

Data Summary:

| Parameter | Typical Value | Source |

| Yield | 70-95% | [3][4] |

| Purity | >95% (post-chromatography) | [1] |

| Physical State | White to off-white solid |

Pathway 2: Amide Coupling of Piperazine and 4-Fluorobenzoic Acid

This approach offers an alternative to the use of acyl chlorides, which can be moisture-sensitive. Here, the carboxylic acid is activated in situ using a coupling agent, facilitating the amide bond formation with piperazine.

Mechanism and Rationale: Coupling agents, such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), activate the carboxyl group of 4-fluorobenzoic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by piperazine, leading to the formation of the amide bond. A non-nucleophilic base, like triethylamine or N,N-diisopropylethylamine (DIPEA), is required to facilitate the reaction.[5]

Figure 2: Workflow for amide coupling synthesis.

Experimental Protocol: A Self-Validating System

Materials:

-

4-Fluorobenzoic acid

-

Piperazine

-

HBTU (or another suitable coupling agent)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Activation of Carboxylic Acid: In a reaction vessel, dissolve 4-fluorobenzoic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF. Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.

-

Amine Addition: Add a solution of piperazine (1.2 equivalents) in DMF to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for several hours (e.g., 4-12 hours) or until completion as indicated by TLC.

-

Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent like DCM or ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography.[5]

Comparative Analysis of Synthetic Pathways:

| Feature | Acylation with Acyl Chloride | Amide Coupling |

| Reagent Stability | 4-Fluorobenzoyl chloride is moisture-sensitive. | 4-Fluorobenzoic acid and coupling agents are generally more stable. |

| Reaction Conditions | Typically mild (0 °C to room temperature). | Generally mild (room temperature). |

| Byproducts | HCl (neutralized by base). | Byproducts from the coupling agent (e.g., HOBt). |

| Cost-Effectiveness | Often more cost-effective for large-scale synthesis. | Coupling agents can be expensive. |

| Scope | Widely applicable and reliable. | Broad scope with various coupling agents available. |

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes. The choice between the acylation of piperazine with 4-fluorobenzoyl chloride and the direct amide coupling with 4-fluorobenzoic acid often depends on factors such as the scale of the synthesis, cost considerations, and the availability of starting materials. Both methods, when executed with precision and appropriate purification techniques, yield the desired product in high purity, paving the way for its use in the synthesis of more complex and potentially therapeutic molecules.

References

-

Gundogdu-Karaburun, N., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7774-7788. [Link]

-

De Luca, L., et al. (2016). Evaluation of [4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Chemistry & Biodiversity, 13(10), 1335-1343. [Link]

-

Yar, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8866-8881. [Link]

-

Wünsch, B., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3326. [Link]

Sources

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Fluorobenzyl)piperazine 97 70931-28-1 [sigmaaldrich.com]

- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of 1-(4-Fluorobenzoyl)piperazine Derivatives: A Crystallographic Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of clinically significant drugs.[1] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it a privileged motif in the design of novel therapeutics. The introduction of a 4-fluorobenzoyl group to the piperazine ring imparts specific electronic and steric properties that can profoundly influence molecular conformation, crystal packing, and, ultimately, biological activity. This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive overview of the crystal structure analysis of 1-(4-fluorobenzoyl)piperazine derivatives, offering insights into the experimental methodologies and the critical interpretation of structural data in the context of drug development.

The Significance of the this compound Moiety in Medicinal Chemistry

The this compound core is a recurring structural element in a wide array of biologically active compounds, including anticancer, antifungal, and antipsychotic agents.[2][3] The fluorine atom, though small, is a powerful modulator of physicochemical properties. Its high electronegativity can alter the electronic distribution within the molecule, influencing pKa, lipophilicity, and metabolic stability. Furthermore, the presence of fluorine can introduce specific intermolecular interactions, such as C-H···F hydrogen bonds, which can significantly impact crystal packing and solid-state properties.[4] A thorough understanding of the three-dimensional structure of these derivatives at the atomic level is therefore paramount for establishing robust Structure-Activity Relationships (SAR) and for the rational design of next-generation therapeutics.[5]

Synthetic Strategies and Crystallization

The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the nucleophilic acyl substitution of a piperazine derivative with 4-fluorobenzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine

A representative protocol for the synthesis of a this compound derivative is the preparation of 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine. This compound serves as an excellent case study for crystallographic analysis.

Materials:

-

1-(4-Nitrophenyl)piperazine

-

4-Fluorobenzoyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

1-(4-Nitrophenyl)piperazine and triethylamine are dissolved in anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

4-Fluorobenzoyl chloride is added dropwise to the cooled solution with continuous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography.[3]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[6] The choice of solvent and crystallization technique is crucial and is often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of solvents) is allowed to evaporate slowly at room temperature.[2]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

For many piperazine derivatives, slow evaporation of a solution in a moderately polar solvent like ethyl acetate has proven effective in yielding crystals suitable for X-ray diffraction analysis.[2]

Diagram of the Synthetic and Crystallization Workflow

Caption: General workflow for the synthesis and crystallization of this compound derivatives.

Unveiling the Three-Dimensional Architecture: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. It is then irradiated with X-rays (commonly Mo Kα radiation, λ = 0.71073 Å), and the diffraction data are collected as the crystal is rotated.

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares methods to obtain the final, accurate atomic coordinates and displacement parameters.

Diagram of the X-ray Crystallography Workflow

Caption: Step-by-step workflow for determining a crystal structure using X-ray diffraction.

Core Structural Features of this compound Derivatives

The crystal structure of 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (CSD Refcode: BIQYIM) provides a quintessential example of the structural characteristics of this class of compounds.[7]

Conformational Analysis

-

Piperazine Ring Conformation: The piperazine ring invariably adopts a stable chair conformation . This is the lowest energy conformation for six-membered saturated rings, minimizing steric strain.[2]

-

Amide Bond Planarity and Rotamers: The amide bond (N-C=O) exhibits significant partial double bond character due to resonance. This restricts rotation around the N-C bond, leading to the possibility of two rotamers (or conformers). In the solid state, typically only one of these conformers is observed.[8] The planarity of the amide group is a key feature influencing the overall molecular shape.

-

Orientation of Substituents: The substituents on the two nitrogen atoms of the piperazine ring can adopt either axial or equatorial positions. The preferred orientation is governed by steric and electronic factors. In many reported structures of related compounds, aryl substituents are found in equatorial positions to minimize steric hindrance.[6]

Crystallographic Data

The following table presents illustrative crystallographic data for a representative this compound derivative, based on published data for similar compounds.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₆FN₃O₃ |

| Formula Weight | 329.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 150 |

Note: Specific unit cell parameters for BIQYIM are found in the primary literature and the Cambridge Structural Database.

The Supramolecular Architecture: Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by a complex interplay of intermolecular forces.[6] Understanding these interactions is crucial as they influence the physicochemical properties of the solid, such as solubility and stability.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving a carbon atom as the donor and the carbonyl oxygen as the acceptor are commonly observed in the crystal structures of benzoylpiperazine derivatives. These interactions play a significant role in linking molecules into chains or sheets.[2]

-

π-π Stacking: The aromatic rings of the 4-fluorobenzoyl and the other aryl substituent can engage in π-π stacking interactions. These can be either face-to-face or offset, contributing to the stability of the crystal packing.[7]

-

C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the electron cloud of an aromatic ring. These interactions are also important in directing the supramolecular assembly.[7]

-

Role of the Fluorine Atom: The fluorine atom can participate in weak C-H···F hydrogen bonds and can also influence the electrostatic potential of the aromatic ring, thereby modulating the nature of π-π stacking interactions.[4]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (a normalized contact distance), which highlights regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For example, the percentage of H···H, C···H, and O···H contacts can be determined, offering a detailed picture of the packing forces.[9]

Diagram of Key Intermolecular Interactions

Caption: Schematic representation of common intermolecular interactions in the crystal packing of this compound derivatives.

Structure-Activity Relationship (SAR) and Implications for Drug Design

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the SAR of this compound derivatives. For instance, studies on related compounds have demonstrated that substitutions on the benzoyl ring can significantly impact their cytotoxic activity against various cancer cell lines.[10]

By overlaying the crystal structures of a series of active and inactive analogues, researchers can:

-

Identify the key pharmacophoric features and their required spatial arrangement.

-

Understand how subtle changes in conformation, influenced by different substituents, affect binding to a biological target.

-

Design new derivatives with improved potency and selectivity by modifying the structure to enhance favorable interactions with the target and to optimize physicochemical properties.

The solid-state conformation determined by crystallography provides a crucial, experimentally-validated starting point for computational studies, such as molecular docking, which can further elucidate the binding mode of these compounds to their protein targets.

Conclusion

The crystallographic analysis of this compound derivatives offers a wealth of information that is fundamental to modern drug discovery. From defining the precise molecular conformation to elucidating the intricate network of intermolecular interactions that govern crystal packing, X-ray crystallography provides a robust foundation for rational drug design. The insights gained from these structural studies, when integrated with synthetic chemistry and biological evaluation, empower researchers to develop novel and more effective therapeutic agents. As a Senior Application Scientist, I emphasize that a deep understanding of the solid-state structure is not merely an academic exercise but a critical component in the multifaceted process of bringing a new drug to the clinic.

References

- Wodtke, R., Steinberg, J., Köckerling, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Scientific Reports, 8(1), 1-13.

- Mahesha, H. G., Yathirajan, H. S., Foro, S., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.

- Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & El-katatny, M. H. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 16(7), 14866–14880.

- Kumar, H. K., Yathirajan, H. S., Foro, S., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.

- Berger, R., Resnati, G., & Metrangolo, P. (2011). Fluorine in crystal engineering—the little atom that could. Chemical Society Reviews, 40(7), 3496-3508.

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

- Anderson, A. C. (2011). Structure-based drug design. Chemistry & Biology, 18(2), 146-155.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Sharma, R., Kumar, V., & Kumar, P. (2020). Piperazine scaffold in drugs–structural and pharmaceutical points of view. Journal of Molecular Structure, 1222, 128919.

- Köckerling, M., & Mamat, C. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162.

- BenchChem. (2023). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.

- Wolska, I., & Maciejewska, D. (2014). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups.

- Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(66), 378-392.

- Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.

- Desiraju, G. R. (2007). Crystal engineering: a holistic view.

- Gavezzotti, A. (2002). The calculation of intermolecular interaction energies. Molecular Physics, 100(12), 1547-1558.

- Rawal, R. K., Tripathi, R., Katti, S. B., & Gupta, S. (2007). Structure-activity relationship of anticancer agents: a review. Mini reviews in medicinal chemistry, 7(4), 405-422.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intermolecular force - Wikipedia [en.wikipedia.org]

- 9. Structures of piperazine, piperidine and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

1-(4-Fluorobenzoyl)piperazine: A Scrutiny of its Profile as a Dopamine D2 Receptor Ligand

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The dopamine D2 receptor (D2R) remains a pivotal target in neuropharmacology, implicated in the pathophysiology of schizophrenia, Parkinson's disease, and other CNS disorders.[1][2] The N-arylpiperazine moiety is a well-established privileged scaffold in the design of CNS-active agents, known for its interaction with dopaminergic and serotonergic receptors.[3][4] This technical guide provides a comprehensive examination of 1-(4-Fluorobenzoyl)piperazine, a specific derivative of this class, focusing on its synthesis, characterization, and potential as a D2R ligand. We present detailed, field-proven methodologies for its in vitro characterization, including radioligand binding and functional activity assays, and outline a conceptual framework for its in vivo evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel D2R modulators, offering both the foundational science and the actionable protocols necessary to investigate compounds of this nature.

The Dopaminergic System and the Piperazine Scaffold

The Dopamine D2 Receptor: A Critical CNS Target

The D2R is a G-protein coupled receptor (GPCR) belonging to the D2-like family, which also includes the D3 and D4 subtypes.[5][6] Primarily coupling to Gαi/o proteins, activation of D2R leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[5][7] D2Rs are also known to signal through β-arrestin pathways, which are independent of G-protein signaling.[8] These receptors are highly expressed in key brain regions, including the striatum, substantia nigra, and ventral tegmental area, where they function as both postsynaptic receptors and presynaptic autoreceptors that regulate dopamine synthesis, release, and uptake.[9] Given their central role in modulating dopaminergic neurotransmission, D2Rs are the primary target for nearly all antipsychotic medications and are crucial in therapies for Parkinson's disease.[2]

The Privileged Nature of the Piperazine Moiety

The piperazine ring is a common structural motif in a vast number of centrally acting drugs. Its prevalence stems from several key properties: the two nitrogen atoms provide handles for versatile synthetic modification and can exist in a protonated state at physiological pH, enabling critical interactions with receptor binding sites, such as the highly conserved aspartate residue in monoamine GPCRs.[3] This scaffold is a core component of numerous approved drugs, and structure-activity relationship (SAR) studies have repeatedly demonstrated that modifications to the N-aryl and the second nitrogen substituent can fine-tune affinity and functional activity at D2 and serotonin receptors.[10][11]

Synthesis and Physicochemical Characterization

The synthesis of this compound is a straightforward and robust process, typically achieved through the acylation of piperazine. The choice of this specific derivative is guided by the understanding that the 4-fluoro substitution on the benzoyl ring can influence metabolic stability and receptor interaction.

Synthetic Protocol: Acylation of Piperazine

Causality: This standard nucleophilic acyl substitution is a high-yield, reliable reaction. The use of a base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent as it is relatively inert and easily removed post-reaction.

-

Preparation: In a round-bottom flask, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride: Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in dry DCM dropwise to the stirred piperazine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield the final product.

Physicochemical and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug discovery. A combination of analytical techniques should be employed.

| Property | Value / Method |

| Molecular Formula | C₁₁H₁₃FN₂O |

| Molecular Weight | 208.23 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥95% (as determined by HPLC-UV). A validated method would involve a C18 column with a mobile phase of acetonitrile and water with a suitable buffer, monitoring at a UV wavelength where the chromophore absorbs.[12] |

| Identity (Mass Spec) | ESI-MS: [M+H]⁺ = 209.1. High-resolution mass spectrometry should be used to confirm the elemental composition. |

| Structure (NMR) | ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the aromatic protons (split by fluorine) and the piperazine protons should be present and correctly integrated. |

In Vitro Pharmacological Evaluation

The cornerstone of characterizing a new ligand is a detailed in vitro assessment of its interaction with the target receptor. This involves quantifying its binding affinity and its functional effect on receptor signaling.

Dopamine D2 Receptor Signaling Pathways

Understanding the downstream consequences of ligand binding is essential for interpreting functional data. D2R activation primarily initiates two major signaling cascades.

Caption: D2R signaling via G-protein and β-arrestin pathways.

Workflow: Radioligand Competition Binding Assay

This assay quantifies the affinity of the test compound (the "competitor") for the D2R by measuring how effectively it displaces a radiolabeled ligand ("radioligand") that is known to bind to the receptor with high affinity. The output is the Ki value, or inhibition constant, which is an intrinsic measure of the compound's affinity.

Caption: Workflow for a D2R radioligand competition binding assay.

Self-Validation: This protocol includes controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand), which are essential for calculating the specific binding that is displaced by the test compound. This internal validation ensures the reliability of the calculated IC₅₀ and Ki values.

-

Membrane Preparation: Use membranes from a stable cell line expressing human D2 receptors (e.g., HEK293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g). Resuspend the pellet in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[13]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 150 µL membranes, 50 µL of a fixed concentration of radioligand (e.g., [³H]spiperone at its Kd concentration), and 50 µL of assay buffer.

-

Non-Specific Binding (NSB): 150 µL membranes, 50 µL radioligand, and 50 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol).

-

Competition: 150 µL membranes, 50 µL radioligand, and 50 µL of the test compound at 8-10 serial dilutions.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

-

Termination: Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Analysis:

-

Calculate specific binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

-

| Compound | Radioligand | Receptor Source | Ki (nM) [Mean ± SEM] |

| This compound | [³H]Spiperone | Human D2 (CHO) | Hypothetical Data |

| Haloperidol (Control) | [³H]Spiperone | Human D2 (CHO) | 0.53 ± 0.08 |

Workflow: Functional cAMP Accumulation Assay

This assay determines whether the compound acts as an agonist (mimics dopamine), antagonist (blocks dopamine's effect), or inverse agonist (reduces basal receptor activity). Since D2R is Gαi/o-coupled, its activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin. An agonist will reduce the forskolin-stimulated cAMP level, while an antagonist will block the effect of a known agonist.

Caption: Workflow for a D2R functional cAMP accumulation assay.

Causality: The use of forskolin provides a robust and measurable signal window. Without it, the basal cAMP levels might be too low to detect a significant decrease caused by a D2 agonist. This stimulation-then-inhibition approach is standard for characterizing Gαi/o-coupled receptors.[15][16]

-

Cell Culture: Seed CHO or HEK293 cells stably expressing the human D2 receptor into 384-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Antagonist Mode Pre-incubation: To test for antagonist activity, pre-incubate the cells with the test compound for 15-20 minutes before adding a known D2R agonist.

-

Agonist Stimulation:

-

Agonist mode: Add the test compound dilutions to the cells.

-

Antagonist mode: Add a fixed concentration of a D2R agonist (e.g., quinpirole at its EC₈₀) to the pre-incubated cells.

-

-

Forskolin Addition: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Lyse the cells and measure cAMP levels using a commercial kit, such as HTRF, AlphaScreen, or a luminescence-based assay like cAMP-Glo™.[16][17] These kits provide reagents that generate a signal quantifiable on a plate reader.

-

Analysis:

-

Agonist: Plot the response (e.g., luminescence) against the log[compound concentration] to determine the EC₅₀ (potency) and Emax (efficacy relative to a full agonist).

-

Antagonist: Plot the response against the log[compound concentration] to determine the IC₅₀, which represents the concentration required to inhibit 50% of the agonist response.

-

| Assay Mode | Parameter | Value [Mean ± SEM] | Interpretation |

| Agonist | EC₅₀ (nM) | Hypothetical Data | Potency as an agonist. |

| Emax (%) | Hypothetical Data | Efficacy relative to a full agonist. | |

| Antagonist | IC₅₀ (nM) | Hypothetical Data | Potency in blocking the effect of an agonist. |

Conceptual Framework for In Vivo Evaluation

While in vitro assays are essential, they do not predict a compound's effect in a complex biological system. In vivo studies are necessary to understand its pharmacokinetic properties and its net effect on neurotransmitter systems.

In Vivo Microdialysis

Microdialysis is a powerful technique used to measure the concentrations of endogenous substances, like dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[1][18][19] By implanting a probe into a D2R-rich area (e.g., the striatum), researchers can assess how systemic administration of this compound affects basal or stimulated dopamine levels.

Caption: Conceptual workflow for an in vivo microdialysis experiment.

Expected Outcomes:

-

If the compound is a D2 antagonist: It would block presynaptic D2 autoreceptors, leading to an increase in extracellular dopamine levels.

-

If the compound is a D2 agonist: It would activate presynaptic D2 autoreceptors, leading to a decrease in extracellular dopamine levels.

-

If the compound affects dopamine reuptake: This would also be reflected in the measured dopamine concentration.

Discussion and Future Directions

This guide has outlined the essential framework for the synthesis and comprehensive pharmacological profiling of this compound as a potential dopamine D2 receptor ligand. The in vitro binding and functional assays provide the foundational data on affinity and efficacy, while the conceptual in vivo protocol addresses the compound's ultimate effect on dopaminergic neurotransmission.

Based on the data obtained from these experiments, several critical questions can be answered:

-

Affinity and Selectivity: What is the compound's affinity for D2R? Subsequent studies should profile its binding against D3, D4, and a panel of serotonin receptors to determine its selectivity profile, which is a key determinant of its therapeutic potential and side-effect profile.

-

Functional Profile: Is it an antagonist, agonist, or partial agonist? Partial agonism at the D2R is a clinically validated mechanism for atypical antipsychotics.

-

In Vivo Efficacy: Does the compound engage the D2R in the brain at relevant doses and produce a measurable neurochemical effect?

Future work should focus on building a complete structure-activity relationship (SAR) profile by synthesizing and testing analogs with modifications to the fluorobenzoyl and piperazine moieties.[10][11] Furthermore, a full preclinical development cascade would require assessment of metabolic stability, pharmacokinetics, and off-target safety before advancing to behavioral models of CNS disorders.

References

-

Kennedy, R. T. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. [Link]

-

Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

-